Z-160

Description

Z160 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

an N- and T-type calcium channel blocke

Properties

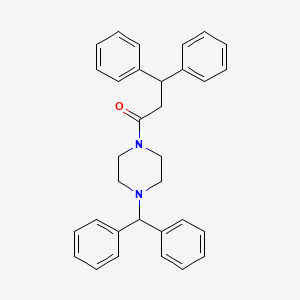

IUPAC Name |

1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N2O/c35-31(25-30(26-13-5-1-6-14-26)27-15-7-2-8-16-27)33-21-23-34(24-22-33)32(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20,30,32H,21-25H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPMZDWBEWTGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407284 | |

| Record name | NP-118809 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41332-24-5 | |

| Record name | Z-160 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041332245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Z-160 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12743 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NP-118809 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Z-160 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX3R141LEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Z-160: A Technical Deep Dive into a State-Dependent N-Type Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-160, also known as NMED-160 and MK-6721, is a small molecule, orally bioavailable inhibitor of N-type (Cav2.2) voltage-gated calcium channels. Developed for the treatment of chronic neuropathic pain, this compound garnered significant interest due to its unique mechanism of action: state-dependent channel blockade. This property allows it to preferentially target neurons undergoing high-frequency firing, a characteristic of pathological pain states, while sparing normally functioning neurons. Despite a promising preclinical profile and a good safety record in early clinical trials, the development of this compound was discontinued after Phase 2a studies due to a lack of demonstrated efficacy.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, electrophysiological properties, and preclinical pharmacology.

Core Mechanism of Action: State-Dependent Inhibition of Cav2.2

This compound exerts its therapeutic effect through the selective inhibition of the α1B subunit of the N-type (Cav2.2) voltage-gated calcium channel.[3] These channels are predominantly located in the presynaptic terminals of neurons and play a crucial role in the influx of calcium ions that triggers neurotransmitter release. In the context of pain signaling, Cav2.2 channels are critical for the transmission of nociceptive signals in the spinal cord.

The key feature of this compound's mechanism is its state-dependent or use-dependent blockade. This means that the inhibitory activity of this compound is significantly enhanced when the Cav2.2 channels are in a more active state, such as during the rapid and repetitive firing of action potentials that occurs in neuropathic pain.[4] This is in contrast to state-independent blockers, which inhibit the channel regardless of its activity level. The preferential binding of this compound to the open or inactivated states of the Cav2.2 channel is thought to be the molecular basis for its state-dependent action. This targeted approach was designed to offer a wider therapeutic window by minimizing effects on normal physiological neuronal activity.

Signaling Pathway of N-Type Calcium Channel Blockade in Nociception

The analgesic effect of this compound is achieved by interrupting the pain signaling cascade at the level of the presynaptic terminal in the dorsal horn of the spinal cord. The following diagram illustrates this pathway.

Quantitative Data

| Target | Assay Type | Reported Activity | Reference |

| Cav2.2 (N-type) Calcium Channel | FLIPR-based intracellular calcium response | Active (used as a positive control) | [3] |

| Cav3.2 (T-type) Calcium Channel | FLIPR-based intracellular calcium response | Active | [3] |

Table 1: Summary of In Vitro Activity of this compound

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on the descriptions of its properties, the following methodologies are standard for evaluating state-dependent ion channel blockers.

Electrophysiology (Whole-Cell Patch Clamp)

To characterize the state-dependent block of Cav2.2 channels by this compound, whole-cell patch-clamp recordings from cells heterologously expressing the channel would be performed.

Workflow for Assessing State-Dependent Block:

-

Resting State Protocol: To determine the affinity of this compound for the resting state of the channel, cells would be held at a hyperpolarized potential (e.g., -100 mV) and depolarizing pulses would be applied at a low frequency (e.g., 0.1 Hz).

-

Use-Dependent Protocol: To assess the block of the channel in more active states, a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) would be applied from a depolarized holding potential (e.g., -70 mV) to promote channel opening and inactivation. The progressive decrease in current amplitude during the pulse train in the presence of this compound would indicate use-dependent block.

Preclinical Animal Models of Pain

This compound demonstrated efficacy in multiple animal models of neuropathic and inflammatory pain.[6] Standard models used to evaluate such compounds include:

-

Chronic Constriction Injury (CCI) Model: This model of neuropathic pain involves loose ligation of the sciatic nerve, leading to the development of thermal hyperalgesia and mechanical allodynia.

-

Spinal Nerve Ligation (SNL) Model: This model involves the tight ligation of lumbar spinal nerves, also resulting in persistent neuropathic pain behaviors.

-

Formalin Test: This model of inflammatory pain involves the injection of formalin into the paw, which elicits a biphasic pain response.

Logical Relationship of Preclinical Testing:

Conclusion

This compound represents a well-rationalized approach to the development of a novel analgesic for neuropathic pain. Its mechanism of action, centered on the state-dependent blockade of Cav2.2 channels, offered the potential for targeted therapy with an improved safety profile. Although it did not meet its primary efficacy endpoints in Phase 2a clinical trials, the preclinical data and the underlying scientific rationale for targeting activated N-type calcium channels remain a valuable case study for researchers in the field of pain drug discovery. The exploration of state-dependent ion channel modulators continues to be a promising avenue for the development of more effective and safer therapeutics for a variety of neurological disorders.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. Zalicus slumps as pain drug Z160 fails in Ph II | The Pharmaletter [thepharmaletter.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Use-dependent blockade of Cav2.2 voltage-gated calcium channels for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiercebiotech.com [fiercebiotech.com]

An In-Depth Technical Guide to the Core of Z-160, a Former Investigational N-type Calcium Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Z-160 (also known as NP118809) , a potent and selective small-molecule inhibitor of N-type (Cav2.2) voltage-gated calcium channels, emerged as a promising non-opioid analgesic candidate for chronic neuropathic pain. Despite a favorable preclinical profile, the compound was ultimately discontinued after failing to meet its primary endpoints in Phase II clinical trials. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, including its mechanism of action, quantitative data, and detailed experimental methodologies, to serve as a valuable resource for researchers in the field of pain therapeutics and ion channel modulation.

Core Mechanism of Action

This compound is a state-dependent blocker of N-type calcium channels, meaning it preferentially binds to and inhibits channels in the open or inactivated state. These channels are densely expressed in the presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord. By blocking the influx of calcium ions into these neurons, this compound was designed to inhibit the release of key neurotransmitters involved in pain signaling, such as glutamate and substance P. This targeted action aimed to reduce the transmission of pain signals from the periphery to the brain.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data that has been publicly disclosed for this compound (NP118809).

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | IC50 | Species | Reference |

| Cav2.2 (N-type) | Whole-cell patch clamp | 0.28 ± 0.02 µM | Human | [3] |

| Cav3.1 (T-type) | Whole-cell patch clamp | No significant inhibition at 1 µM | Human | [3] |

| hERG | Not specified | 7.4 µM | Human | [3] |

Table 2: Preclinical Efficacy in Animal Models of Pain

| Animal Model | Species | Route of Administration | Efficacy | Reference |

| Inflammatory Pain | Rodent | Oral | Effective | [4] |

| Neuropathic Pain | Rodent | Oral | Effective | [4] |

Note: Specific ED50 values from these preclinical pain models are not publicly available in the reviewed literature.

Table 3: Clinical Trial Overview

| Phase | Indication | Status | Primary Endpoint | Outcome | Reference |

| Phase II | Lumbosacral Radiculopathy | Discontinued | Change in weekly average of daily pain intensity (NPRS) | Did not meet primary endpoint | [3] |

| Phase II | Post-herpetic Neuralgia | Discontinued | Change in weekly average of daily pain intensity (NPRS) | Did not meet primary endpoint | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Whole-Cell Patch Clamp Electrophysiology for Cav2.2 Inhibition

This protocol is based on standard methods for assessing ion channel inhibition.

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Cav2.2 channel subunits (α1B, β3, and α2δ-1) are cultured in appropriate media.

-

Cell Preparation: Cells are plated on glass coverslips for recording.

-

Solutions:

-

External Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2 (pH 7.4 with CsOH).

-

Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 MgCl2, 4 ATP-Mg, 0.3 GTP-Na (pH 7.2 with CsOH).

-

-

Recording:

-

Whole-cell voltage-clamp recordings are performed at room temperature.

-

Pipettes with a resistance of 2-5 MΩ are used.

-

Cells are held at a holding potential of -80 mV.

-

Currents are elicited by a depolarizing step to +10 mV for 50 ms every 10 seconds.

-

-

Data Analysis: The peak inward current is measured before and after the application of this compound at various concentrations. The concentration-response curve is fitted with the Hill equation to determine the IC50 value.

Radioligand Binding Assay for N-type Calcium Channels

This is a representative protocol for a competitive binding assay.

-

Membrane Preparation: Membranes are prepared from rat brain tissue or cells expressing the target receptor.

-

Radioligand: [125I]ω-conotoxin GVIA is commonly used as the radioligand for N-type calcium channels.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% bovine serum albumin.

-

Procedure:

-

Membrane preparations are incubated with a fixed concentration of [125I]ω-conotoxin GVIA and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled ω-conotoxin GVIA.

-

The reaction is incubated to equilibrium.

-

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The IC50 value is determined by fitting the competition binding data to a one-site competition model. The Ki value is then calculated using the Cheng-Prusoff equation.

Formalin Test for Inflammatory Pain in Rodents

This is a standard protocol to assess analgesic efficacy in a model of persistent pain.

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice are used.

-

Acclimation: Animals are acclimated to the testing environment.

-

Drug Administration: this compound or vehicle is administered orally at a predetermined time before the formalin injection.

-

Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after injection, the animal is placed in an observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes) and the late phase (15-40 minutes).

-

Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated for each animal. The effect of this compound is determined by comparing the responses of the drug-treated group to the vehicle-treated group.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This surgical model is widely used to induce neuropathic pain.

-

Animals: Male Sprague-Dawley rats are commonly used.

-

Surgery: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve with a specific spacing.

-

Post-operative Care: Animals are allowed to recover from surgery.

-

Behavioral Testing: Mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.

-

Drug Administration: this compound or vehicle is administered orally, and behavioral testing is performed at various time points after dosing.

-

Data Analysis: The paw withdrawal threshold is determined for each animal. The efficacy of this compound is assessed by its ability to increase the paw withdrawal threshold in the injured paw compared to vehicle-treated animals.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

Conclusion and Future Perspectives

This compound (NP118809) represented a significant effort in the development of a non-opioid, orally available N-type calcium channel blocker for chronic pain. Its promising preclinical profile, characterized by potent and selective inhibition of Cav2.2 channels and efficacy in animal models of pain, did not translate into clinical success in Phase II trials for lumbosacral radiculopathy and post-herpetic neuralgia.[3] The reasons for this translational failure are not definitively known but could be multifactorial, including complexities of the pain conditions studied, patient heterogeneity, or suboptimal therapeutic window in humans.

Despite its discontinuation, the story of this compound provides valuable lessons for the development of future ion channel modulators for pain. The comprehensive data, though limited in public availability, underscores the challenges of translating preclinical efficacy to clinical benefit. Further research into state-dependent N-type calcium channel blockers, potentially with different pharmacokinetic or pharmacodynamic properties, may yet yield a successful therapeutic for the millions of patients suffering from chronic pain. The detailed information presented in this guide is intended to support such future endeavors.

References

- 1. Small Molecules as Modulators of Voltage-Gated Calcium Channels in Neurological Disorders: State of the Art and Perspectives | MDPI [mdpi.com]

- 2. JCI - The N-type calcium channel rises from the ashes [jci.org]

- 3. Inhibition of human N‐ and T‐type calcium channels by an ortho‐phenoxyanilide derivative, MONIRO‐1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]

Z-160: A Technical Guide for Drug Development Professionals

An In-depth Overview of the Structure, Properties, and Clinical Development of the Selective N-type Calcium Channel Blocker Z-160

Abstract

This compound is a first-in-class, orally available small molecule that acts as a selective, state-dependent blocker of N-type (CaV2.2) voltage-gated calcium channels. Developed for the management of chronic neuropathic pain, this compound underwent Phase IIa clinical trials to evaluate its efficacy in conditions such as lumbosacral radiculopathy and postherpetic neuralgia. Despite its promising mechanism of action, the clinical development of this compound was discontinued. This guide provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and a summary of its clinical trial design and outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound hydrochloride is the salt form of the active compound. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one;hydrochloride | [1] |

| Synonyms | This compound hydrochloride, NMED-160, MK-6721 | [2][3] |

| CAS Number | 41332-36-9 | [1][3] |

| Molecular Formula | C₃₂H₃₃ClN₂O | [1][3][4] |

| Molecular Weight | 497.1 g/mol | [1][4] |

| Exact Mass | 496.2281414 Da | [1][4] |

| Elemental Analysis | C: 77.32%, H: 6.69%, Cl: 7.13%, N: 5.64%, O: 3.22% | [3] |

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of N-type (CaV2.2) voltage-gated calcium channels.[1][2] These channels are predominantly located on presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord. In chronic pain states, neurons can become hyperexcitable and fire at high frequencies. This compound is designed to be state-dependent, meaning it preferentially targets and blocks N-type calcium channels on neurons that are in a state of high-frequency firing.[1]

By blocking the influx of calcium ions into these presynaptic terminals, this compound inhibits the release of excitatory neurotransmitters such as glutamate and substance P. This, in turn, dampens the transmission of pain signals to the brain.

Clinical Development and Experimental Protocols

This compound was advanced into Phase IIa clinical trials by Zalicus Inc. for the treatment of chronic neuropathic pain.[5] Two key studies were initiated to evaluate its efficacy and safety.

Phase IIa Study in Lumbosacral Radiculopathy

-

Official Title: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate The Efficacy and Safety of Z160 in Subjects With Pain Associated With Lumbosacral Radiculopathy.[6]

-

Objective: To compare the efficacy and safety of this compound against placebo in patients with lumbosacral radiculopathy over a 6-week period.[6]

-

Methodology:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Inclusion Criteria (Abbreviated): Patients with a diagnosis of lumbosacral radiculopathy.

-

Exclusion Criteria (Abbreviated): History of hypersensitivity to calcium channel blockers, history of certain liver enzyme elevations, or participation in a previous this compound clinical study.[6]

-

Primary Outcome Measures: Not explicitly stated in the provided search results, but likely related to pain reduction.

-

Secondary Outcome Measures: Not explicitly stated in the provided search results.

-

Phase IIa Study in Postherpetic Neuralgia

-

Official Title: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of Z160 in Subjects With Postherpetic Neuralgia.

-

ClinicalTrials.gov Identifier: NCT01757873.[1]

-

Objective: To assess the efficacy of this compound compared to placebo in reducing pain in individuals with postherpetic neuralgia.[1]

-

Methodology:

-

Study Design: A 6-week, double-blind, multicenter, randomized, placebo-controlled, parallel-group study.[1]

-

Patient Population: Approximately 140 subjects with postherpetic neuralgia at around 35 centers in the U.S.[1]

-

Primary Outcome Measure: Change in the average weekly pain score from baseline to week 6, based on a daily 11-point Pain Intensity Numeral Rating Scale.[1]

-

Secondary Outcome Measures: Changes from baseline in weekly average pain score, Neuropathic Pain Scale, Patient Global Impression of Change, Profile of Mood States, Daily Sleep Interference Scale, and plasma concentrations of this compound.[1]

-

Development History and Discontinuation

This compound was originally developed by Neuromed Pharmaceuticals, which was later acquired by Zalicus.[2] Despite being a promising first-in-class N-type calcium channel blocker, the development of this compound was discontinued in November 2013 for the indications of neuropathic pain and postherpetic neuralgia.[2] The specific reasons for the discontinuation are not detailed in the provided search results but are often related to a failure to meet primary efficacy endpoints, an unfavorable side-effect profile, or strategic business decisions.

Conclusion

This compound represents a significant effort in the development of targeted therapies for chronic neuropathic pain. Its mechanism of action as a selective, state-dependent N-type calcium channel blocker was scientifically well-founded. The discontinuation of its clinical development underscores the challenges inherent in translating preclinical promise into clinical efficacy and safety for pain therapeutics. The data and methodologies from the this compound program may still provide valuable insights for researchers and scientists working on the next generation of non-opioid analgesics and ion channel modulators.

References

- 1. | BioWorld [bioworld.com]

- 2. Z 160 - AdisInsight [adisinsight.springer.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound hydrochloride | C32H33ClN2O | CID 119057587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Zalicus Inc. Advancing Z160, Its Novel, Oral N-type Calcium Channel Blocker, into Multiple Phase 2a Clinical Trials for the Treatment of Pain - BioSpace [biospace.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Z-160: A Technical Overview of a First-in-Class N-Type Calcium Channel Blocker

Introduction

Z-160, also known as NMED-160, is a first-in-class, orally available, state-dependent, and selective N-type (Cav2.2) voltage-gated calcium channel blocker. Developed by Zalicus Inc., this compound was investigated for the treatment of chronic neuropathic pain. N-type calcium channels are crucial in the transmission of pain signals through spinal nerves to the brain, making them a key therapeutic target.[1][2] this compound was designed to selectively modulate neurons that are undergoing high-frequency firing, a characteristic of neuropathic pain states.[3][4] The compound advanced to Phase 2a clinical trials but development was later discontinued. This document provides a technical summary of the discovery, mechanism of action, and clinical investigation of this compound.

Discovery and History

This compound was developed by Zalicus Inc., a biopharmaceutical company focused on discovering and developing novel treatments for pain and immuno-inflammatory diseases.[1] The development of this compound was based on the rationale that selectively blocking N-type calcium channels could provide an effective and well-tolerated treatment for a broad range of chronic pain conditions.[1][2] Preclinical studies demonstrated this compound's efficacy in multiple animal models of neuropathic and inflammatory pain.[1][3] After showing a favorable safety and tolerability profile in over 200 subjects in Phase 1 clinical trials, Zalicus initiated two Phase 2a studies in 2012 to evaluate this compound in patients with chronic neuropathic pain associated with lumbosacral radiculopathy and postherpetic neuralgia.[1][3][5]

Mechanism of Action

This compound is a selective antagonist of N-type (Cav2.2) voltage-gated calcium channels.[1] In the central nervous system, particularly in the presynaptic nerve terminals of the dorsal horn of the spinal cord, N-type calcium channels play a pivotal role in the transmission of nociceptive (pain) signals.[6][7]

Upon the arrival of an action potential at the presynaptic terminal of a primary afferent neuron, N-type calcium channels open, leading to an influx of calcium ions (Ca²⁺).[6][7] This increase in intracellular calcium concentration triggers the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of excitatory neurotransmitters, such as glutamate and substance P, into the synaptic cleft.[2][6][7] These neurotransmitters then bind to receptors on postsynaptic spinal neurons, propagating the pain signal to higher brain centers.[6]

This compound is designed to be a state-dependent blocker, meaning it preferentially targets neurons that are in a state of high-frequency firing, which is characteristic of neuropathic pain.[3][4][5] By selectively inhibiting the influx of calcium through N-type channels in these hyperactive neurons, this compound reduces the release of pain-mediating neurotransmitters, thereby dampening the transmission of pain signals.

Signaling Pathway of N-Type Calcium Channel in Pain Transmission

Clinical Development

This compound underwent Phase 1 and subsequently two Phase 2a clinical trials. The Phase 1 trials, involving over 200 subjects, established a good safety and tolerability profile for this compound.[3] The Phase 2a studies were designed to assess the efficacy and safety of this compound in two distinct neuropathic pain populations.

Quantitative Data from Phase 2a Clinical Trials

| Study Identifier | Condition | Number of Subjects | Study Design | Duration | Primary Endpoint |

| NCT01655849 | Lumbosacral Radiculopathy | Approx. 140 | Randomized, Double-Blind, Placebo-Controlled, Parallel-Group | 6 weeks | Change in average daily pain score from baseline to week 6 on an 11-point Pain Intensity Numeral Rating Scale (PI-NRS) |

| NCT01757873 | Postherpetic Neuralgia | Approx. 140 | Randomized, Double-Blind, Placebo-Controlled, Parallel-Group | 6 weeks | Change in average weekly pain score from baseline to week 6 on a daily 11-point Pain Intensity Numeral Rating Scale (PI-NRS) |

Experimental Protocols

While detailed, step-by-step internal protocols are not publicly available, the methodology for the key Phase 2a efficacy studies can be summarized based on the clinical trial registry information.

Methodology for Phase 2a Clinical Trial in Lumbosacral Radiculopathy (NCT01655849)

-

Objective: To evaluate the efficacy and safety of this compound compared to placebo in reducing neuropathic pain in subjects with lumbosacral radiculopathy.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participant Population: Approximately 140 subjects with a diagnosis of pain due to lumbosacral radiculopathy. Key inclusion criteria included pain duration of at least 12 weeks and an average daily pain score of ≥ 3 and ≤ 8 on an 11-point Pain Intensity Numeral Rating Scale (PI-NRS).

-

Intervention: Subjects were randomized to receive either this compound or a matching placebo for a duration of 6 weeks.

-

Primary Outcome Measure: The primary efficacy endpoint was the change in the average daily pain score from the baseline to week 6 of treatment, as measured by the PI-NRS.

-

Secondary Outcome Measures: Secondary endpoints included assessments of changes in the Neuropathic Pain Scale, Patient Global Impression of Change, Profile of Mood States, and the Daily Sleep Interference Scale.

Experimental Workflow for Phase 2a Clinical Trials

Conclusion

This compound represented a targeted approach to the treatment of chronic neuropathic pain by selectively inhibiting N-type calcium channels. Its state-dependent mechanism of action was a novel strategy aimed at improving the therapeutic window for this class of drugs. Although the compound showed promise in preclinical and early clinical development, it ultimately did not meet its primary endpoints in Phase 2 clinical studies, leading to the discontinuation of its development. The history of this compound highlights both the potential of targeting N-type calcium channels for analgesia and the significant challenges in translating preclinical efficacy into clinical success for neuropathic pain indications.

References

- 1. Targeting Chronic and Neuropathic Pain: The N-type Calcium Channel Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. | BioWorld [bioworld.com]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. Role of voltage-gated calcium channels in ascending pain pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium channel functions in pain processing - PMC [pmc.ncbi.nlm.nih.gov]

Z-160: A Technical Overview of a State-Dependent N-Type Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Z-160, also known as NMED-160 and MK-6721, is a small molecule, orally bioavailable, state-dependent antagonist of the N-type voltage-gated calcium channel (CaV2.2). Developed for the treatment of chronic neuropathic pain, it progressed to Phase II clinical trials for lumbosacral radiculopathy and postherpetic neuralgia. Despite a promising preclinical profile and being generally well-tolerated in clinical studies, this compound ultimately failed to demonstrate efficacy compared to placebo, leading to the discontinuation of its development. This guide provides a comprehensive overview of the available technical information regarding the target identification and validation of this compound, including its mechanism of action, preclinical findings, and clinical development.

Target Identification and Validation

The primary molecular target of this compound is the N-type (CaV2.2) voltage-gated calcium channel .[1] These channels are predominantly located on presynaptic nerve terminals and play a crucial role in the transmission of pain signals.[1] Upregulation of CaV2.2 expression is observed in animal models of neuropathic pain, further validating it as a therapeutic target.

This compound was designed as a state-dependent blocker , meaning it preferentially binds to and inhibits CaV2.2 channels in the open or inactivated states, which are more prevalent in rapidly firing neurons characteristic of neuropathic pain states. This mechanism was intended to provide targeted pain relief while minimizing effects on normally functioning neurons, potentially leading to a better safety profile.

Preclinical Pharmacology

Detailed quantitative preclinical data for this compound is not extensively available in the public domain. However, press releases and company communications have reported the following qualitative findings:

-

Potent and Selective N-type Channel Blockade : this compound was characterized as a potent and selective blocker of N-type calcium channel activity.

-

State-Dependency : The compound exhibited greater potency at higher stimulation frequencies, which mimics the firing patterns of neurons involved in pain signaling.

-

Broad Efficacy in Animal Models : this compound demonstrated efficacy in multiple animal models of neuropathic and inflammatory pain.

Table 1: Summary of Preclinical Characterization of this compound

| Parameter | Finding |

| Primary Target | N-type (CaV2.2) voltage-gated calcium channel |

| Mechanism of Action | State-dependent blockade, with preferential inhibition of open and/or inactivated channel states. |

| In Vitro Activity | Potent and selective inhibition of CaV2.2 channels. |

| In Vivo Efficacy | Demonstrated analgesic effects in various preclinical models of neuropathic and inflammatory pain. |

| Selectivity | Reported to be selective for N-type calcium channels. |

Experimental Protocols

Specific, detailed experimental protocols for the characterization of this compound have not been publicly disclosed. The following sections describe general methodologies commonly employed for the evaluation of N-type calcium channel blockers.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To characterize the inhibitory effect of this compound on CaV2.2 channel currents and to determine its state-dependence.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human CaV2.2 channel subunits (α1B, β3, and α2δ-1) are cultured under standard conditions.

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.

-

Solutions:

-

External Solution (in mM): 140 CsCl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with CsOH.

-

Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

-

-

Voltage Protocol:

-

Cells are held at a holding potential of -80 mV.

-

To assess tonic block, CaV2.2 currents are elicited by a depolarizing step to +10 mV for 50 ms every 30 seconds.

-

To assess use-dependent block (a measure of state-dependence), a train of depolarizing pulses (e.g., to +10 mV for 20 ms at 10 Hz) is applied.

-

-

Data Analysis: The peak inward Ba²⁺ current is measured before and after the application of this compound at various concentrations. IC₅₀ values are calculated for both tonic and use-dependent block. A lower IC₅₀ for use-dependent block compared to tonic block indicates state-dependency.

In Vivo Models of Neuropathic Pain

Objective: To evaluate the analgesic efficacy of orally administered this compound in a preclinical model of neuropathic pain.

Methodology (Chung Model - Spinal Nerve Ligation):

-

Animal Model: The L5 and L6 spinal nerves of adult male Sprague-Dawley rats are tightly ligated to induce a peripheral nerve injury that mimics neuropathic pain.

-

Behavioral Testing (Mechanical Allodynia):

-

Paw withdrawal thresholds are measured using von Frey filaments.

-

Animals are placed on a wire mesh floor and von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

The force required to elicit a paw withdrawal response is recorded.

-

-

Drug Administration: this compound is formulated for oral administration and given at various doses. A vehicle control group is also included.

-

Study Design:

-

Baseline paw withdrawal thresholds are established before surgery.

-

Post-surgery, the development of mechanical allodynia is confirmed (a significant decrease in paw withdrawal threshold).

-

This compound or vehicle is administered, and paw withdrawal thresholds are measured at various time points post-dosing.

-

-

Data Analysis: The percentage reversal of mechanical allodynia is calculated for each dose of this compound compared to the vehicle control.

Clinical Development and Outcomes

This compound advanced to two Phase II, multicenter, randomized, double-blind, placebo-controlled clinical trials to evaluate its efficacy and safety in patients with chronic neuropathic pain.

Table 2: Overview of this compound Phase II Clinical Trials

| Indication | Lumbosacral Radiculopathy | Postherpetic Neuralgia |

| Primary Endpoint | Change from baseline in the weekly average of the 24-hour average pain intensity score on an 11-point numerical rating scale | Change from baseline in the weekly average of the 24-hour average pain intensity score on an 11-point numerical rating scale |

| Treatment Duration | 6 weeks | 8 weeks |

| Outcome | Did not meet the primary efficacy endpoint. | Did not meet the primary efficacy endpoint. |

| Safety and Tolerability | Generally safe and well-tolerated. | Generally safe and well-tolerated. |

Despite demonstrating a favorable safety profile, this compound failed to show a statistically significant reduction in pain compared to placebo in both pivotal Phase II studies. Consequently, the development of this compound was discontinued.

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow for its characterization.

Caption: Proposed mechanism of action of this compound.

Caption: General workflow for the preclinical development of this compound.

Conclusion

This compound represents a rational drug design approach targeting a well-validated pain target, the N-type calcium channel. Its state-dependent mechanism of action was a promising strategy to achieve efficacy while minimizing side effects. However, the failure of this compound in Phase II clinical trials highlights the significant challenges in translating preclinical findings in pain models to clinical efficacy in humans. The lack of detailed, publicly available preclinical data makes a full retrospective analysis difficult. Nevertheless, the development story of this compound provides valuable lessons for future drug discovery efforts in the field of non-opioid analgesics.

References

The Role of N-Type (CaV2.2) Calcium Channels in Neuropathic Pain: A Technical Guide and Case Study of Z-160

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain represents a significant unmet medical need, driving research into novel therapeutic targets. Among these, the N-type voltage-gated calcium channel (CaV2.2) has emerged as a critical player in the transmission of nociceptive signals. This technical guide provides an in-depth overview of the role of CaV2.2 in neuropathic pain, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used to investigate its function. The development and ultimate discontinuation of Z-160, a selective CaV2.2 blocker, serves as a poignant case study, highlighting both the promise and the challenges of targeting this channel for the treatment of chronic pain. This document is intended to be a comprehensive resource for researchers and drug development professionals in the field of pain therapeutics.

Introduction: The Challenge of Neuropathic Pain and the Rationale for Targeting CaV2.2

Neuropathic pain is a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system.[1] Unlike nociceptive pain, which serves as a protective warning of actual or potential tissue damage, neuropathic pain is often spontaneous and described as burning, shooting, or electric shock-like sensations. Current treatment options, including antidepressants and anticonvulsants, provide only partial relief for many patients and are often associated with significant side effects.

The N-type (CaV2.2) voltage-gated calcium channel is a key component of the pain signaling pathway.[2] These channels are predominantly expressed in the presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord.[3] Upon arrival of a pain signal (action potential), CaV2.2 channels open, allowing an influx of calcium ions. This calcium influx is the primary trigger for the release of neurotransmitters, such as glutamate and substance P, into the synaptic cleft, which then propagate the pain signal to second-order neurons.[3] In neuropathic pain states, the expression and activity of CaV2.2 channels are often upregulated, contributing to the hyperexcitability of pain-sensing neurons and the generation of chronic pain.[4] Therefore, blocking CaV2.2 channels presents a compelling strategy for the management of neuropathic pain.

This compound: A Case Study of a Selective CaV2.2 Blocker

This compound (also known as ZC88) was a first-in-class, orally available, state-dependent, and selective N-type (CaV2.2) calcium channel blocker developed by Zalicus Inc.[5] The "state-dependent" nature of this compound was a key design feature, intended to preferentially target neurons that are in a state of high-frequency firing, a characteristic of neuropathic pain, while sparing normally functioning neurons. This was hypothesized to lead to a better therapeutic window with fewer side effects compared to non-state-dependent blockers.

Preclinical Promise

Preclinical studies of this compound demonstrated a promising profile. Although specific quantitative data from Zalicus' proprietary studies are not publicly available, related compounds and the class in general have shown efficacy in various animal models of neuropathic and inflammatory pain.[6] These models are crucial for assessing the potential of new analgesics.

Clinical Development and Discontinuation

This compound advanced to Phase 2a clinical trials for the treatment of lumbosacral radiculopathy and postherpetic neuralgia, two common forms of neuropathic pain.[5] However, in 2013, Zalicus announced that this compound failed to meet its primary endpoints in both studies, showing no significant difference from placebo in reducing pain scores. While the drug was generally well-tolerated, the lack of efficacy led to the discontinuation of the this compound program. This outcome underscores the significant challenges in translating preclinical efficacy in animal models to clinical success in heterogeneous human pain populations.

Quantitative Data on CaV2.2 Blockers in Neuropathic Pain

To provide a quantitative context for the therapeutic targeting of CaV2.2, the following tables summarize preclinical and clinical data for representative N-type calcium channel blockers.

| Compound | Target | In Vitro Potency (IC50) | Animal Model | Route of Administration | Efficacy (ED50 or Effective Dose) | Reference |

| Ziconotide | CaV2.2 | ~1 nM | Rat, Post-operative Pain | Intrathecal | 49 pM | [7] |

| Rat, Neuropathic Pain | Intrathecal | Effective at reversing hyperalgesia | [8] | |||

| RD2 | CaV2.2 | Competes with Ziconotide at nM concentrations | Rat, Sciatic Inflammatory Neuritis | Oral | 5 mg/kg | [9][10] |

| Various Compounds | CaV2.2 | 10-150 nM | Rodent, Neuropathic and Inflammatory Pain | Not specified | Anti-allodynic and anti-hyperalgesic effects | [6] |

Table 1: Preclinical Efficacy of Representative CaV2.2 Blockers

| Compound | Indication | Phase | Primary Outcome | Result | Reference |

| This compound | Lumbosacral Radiculopathy | 2a | Change in average weekly pain score | Did not meet primary endpoint | Zalicus Press Release (2013) |

| This compound | Postherpetic Neuralgia | 2a | Change in average weekly pain score | Did not meet primary endpoint | [5] |

| Ziconotide | Severe Chronic Pain | Approved | Improvement in pain score | 15.7% to 31.6% improvement with monotherapy |

Table 2: Clinical Trial Outcomes for CaV2.2 Blockers

Experimental Protocols for Assessing CaV2.2 Blockers in Neuropathic Pain Models

The following are detailed methodologies for key experiments used in the preclinical evaluation of CaV2.2 inhibitors for neuropathic pain.

Animal Models of Neuropathic Pain

4.1.1. Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

This model induces a peripheral mononeuropathy that mimics many of the symptoms of human neuropathic pain.

-

Anesthesia: The rat is anesthetized with an appropriate anesthetic (e.g., isoflurane).

-

Surgical Procedure:

-

The fur on the lateral side of the thigh is shaved, and the skin is sterilized.

-

A small incision is made through the skin and the biceps femoris muscle is bluntly dissected to expose the common sciatic nerve.

-

Proximal to the sciatic nerve's trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

-

The muscle layer is closed with sutures, and the skin is closed with wound clips.

-

-

Post-operative Care: The animal is allowed to recover and is monitored for signs of distress. Behavioral testing typically begins several days after surgery.

4.1.2. Spared Nerve Injury (SNI) in Mice

The SNI model produces a consistent and long-lasting neuropathic pain state.

-

Anesthesia: The mouse is anesthetized.

-

Surgical Procedure:

-

The left sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed.

-

The tibial and common peroneal nerves are tightly ligated with a 6-0 silk suture and then transected distal to the ligation, removing a small section of the distal nerve stump.

-

Care is taken to leave the sural nerve intact and untouched.

-

The muscle and skin are closed in layers.

-

-

Behavioral Assessment: The territory of the spared sural nerve (the lateral aspect of the paw) is assessed for hypersensitivity.

Behavioral Assays for Pain Assessment

4.2.1. Von Frey Test for Mechanical Allodynia

This test measures the withdrawal threshold to a mechanical stimulus.

-

Apparatus: A set of calibrated von Frey filaments, which apply a specific force when bent.

-

Procedure:

-

The animal is placed in a transparent chamber with a wire mesh floor and allowed to acclimate.

-

The von Frey filaments are applied from underneath the mesh to the plantar surface of the hind paw.

-

Starting with a filament of low force, the filaments are applied in ascending order of force until the animal withdraws its paw.

-

The 50% withdrawal threshold is often determined using the up-down method.

-

4.2.2. Hargreaves Test for Thermal Hyperalgesia

This test measures the latency of paw withdrawal from a thermal stimulus.

-

Apparatus: A radiant heat source that can be focused on the plantar surface of the animal's paw.

-

Procedure:

-

The animal is placed in a glass-floored chamber and allowed to acclimate.

-

The radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw.

-

The heat source is activated, and a timer starts.

-

The timer stops when the animal withdraws its paw. The latency to withdrawal is recorded. A cut-off time is used to prevent tissue damage.

-

Signaling Pathways and Experimental Workflows

CaV2.2 Signaling Pathway in Neuropathic Pain

In neuropathic pain, increased CaV2.2 activity in presynaptic terminals leads to excessive neurotransmitter release and activation of downstream signaling cascades in postsynaptic dorsal horn neurons. This contributes to central sensitization, a key mechanism underlying chronic pain.

Caption: CaV2.2-mediated neurotransmitter release and downstream signaling in neuropathic pain.

Experimental Workflow for Preclinical Screening of a CaV2.2 Inhibitor

This workflow outlines the key steps in the preclinical evaluation of a novel CaV2.2 blocker for neuropathic pain.

Caption: Preclinical development workflow for a novel CaV2.2 inhibitor.

Conclusion and Future Directions

The N-type (CaV2.2) calcium channel remains a highly validated and promising target for the development of novel analgesics for neuropathic pain. The potent analgesic effects of the approved drug Ziconotide, a peptide blocker of CaV2.2, provide strong clinical validation for this target. However, the intrathecal route of administration for Ziconotide and the clinical failure of the oral small molecule this compound highlight the significant hurdles that must be overcome.

Future drug development efforts will likely focus on:

-

Improved Selectivity and State-Dependency: Designing small molecules with high selectivity for CaV2.2 and optimized state-dependent blocking properties to maximize efficacy and minimize side effects.

-

Targeting Specific Splice Isoforms: Investigating the differential roles of CaV2.2 splice variants in pain pathways to develop more targeted therapies.

-

Allosteric Modulation: Exploring allosteric modulators of CaV2.2 that could offer a more nuanced approach to channel inhibition compared to direct pore blockers.

-

Combination Therapies: Investigating the synergistic effects of CaV2.2 blockers with other classes of analgesics.

A deeper understanding of the complex biology of CaV2.2 and its role in the pathophysiology of neuropathic pain, coupled with innovative drug design strategies, will be crucial for the successful development of the next generation of non-opioid pain therapeutics. The lessons learned from the development of this compound serve as a valuable guide for these future endeavors.

References

- 1. Use-dependent blockade of Cav2.2 voltage-gated calcium channels for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of voltage-gated CaV2.2 Ca2+ channels by newly identified interaction partners - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulatory Action of Calcium and Calcium Channels in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An orally available Cav2.2 calcium channel inhibitor for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Intrathecal ziconotide for neuropathic pain: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Z-160 as a Research Tool Compound

Introduction

This compound is a first-in-class, orally available, selective, state-dependent N-type (Cav2.2) voltage-gated calcium channel blocker.[1][2][3] It was developed by Zalicus Inc. for the potential treatment of chronic neuropathic pain.[1][2] N-type calcium channels are crucial for neurotransmission at the synapses of afferent sensory neurons in the spinal dorsal horn, making them a key target for pain therapeutics.[4][5] this compound was designed to selectively modulate neurons undergoing high-frequency firing, which is characteristic of pain states.[2][3] Despite demonstrating efficacy in multiple preclinical animal models of neuropathic and inflammatory pain, this compound ultimately failed to meet its primary endpoints in Phase 2a clinical trials and its development was discontinued.[1][4][6] This guide provides a comprehensive overview of the available technical information on this compound, making it a valuable resource for researchers interested in N-type calcium channel modulation.

Mechanism of Action

This compound is a state-dependent inhibitor of N-type (Cav2.2) voltage-gated calcium channels.[1][4] This means it preferentially binds to and blocks the channel when it is in the inactivated state, which is more prevalent during high-frequency neuronal firing.[4] This state-dependent mechanism is intended to provide targeted modulation of pain-transmitting neurons without affecting normal neuronal activity. By blocking the influx of calcium through Cav2.2 channels in presynaptic terminals of nociceptive neurons, this compound is thought to reduce the release of neurotransmitters involved in pain signaling.[4][7]

Signaling Pathway

The primary signaling pathway affected by this compound is the modulation of neurotransmitter release from presynaptic terminals in nociceptive pathways.

Caption: this compound's mechanism of action in blocking pain signal transmission.

Quantitative Data

| Parameter | Value/Observation | Source |

| Target | N-type (Cav2.2) voltage-gated calcium channel | [1][2][3] |

| Mechanism | State-dependent channel blocker | [1][4] |

| Selectivity | Selective for N-type calcium channels | [1] |

| Administration | Oral | [1][2] |

| Preclinical Efficacy | Demonstrated efficacy in multiple animal models of neuropathic and inflammatory pain | [1][2] |

| Clinical Trial Outcome | Did not meet primary endpoint in Phase 2a trials for lumbosacral radiculopathy and post-herpetic neuralgia | [6] |

| Safety | Generally safe and well-tolerated in clinical trials with no drug-related serious adverse events | [6] |

Experimental Protocols

Detailed preclinical experimental protocols are not publicly available. However, the design of the Phase 2a clinical trials provides insight into the human experimental protocols used to evaluate this compound.

Phase 2a Clinical Trial for Lumbosacral Radiculopathy (LSR)

-

Trial Design: 6-week, double-blind, multi-center, randomized, placebo-controlled study.[1]

-

Participants: Approximately 140 subjects with neuropathic pain from lumbosacral radiculopathy.[1]

-

Intervention: this compound versus placebo.[1]

-

Primary Objective: Evaluate the efficacy of this compound compared to placebo in reducing pain.[1]

-

Primary Endpoint: Change in average daily pain score from baseline to week 6, measured on an 11-point Pain Intensity Numeral Rating Scale (PI-NRS).[1]

Phase 2a Clinical Trial for Postherpetic Neuralgia (PHN)

-

Trial Design: 6-week, double-blind, multicenter, randomized, placebo-controlled, parallel-group study.[3]

-

Participants: Approximately 140 subjects with postherpetic neuralgia.[3]

-

Intervention: this compound versus placebo.[3]

-

Primary Objective: Evaluate the efficacy of this compound compared to placebo in reducing pain.[3]

-

Primary Endpoint: Change in average weekly pain score from baseline to week 6, based on a daily 11-point Pain Intensity Numeral Rating Scale.[3]

-

Secondary Outcome Measures: Change from baseline in weekly average pain score, Neuropathic Pain Scale, Patient Global Impression of Change, Profile of Mood States, Daily Sleep Interference Scale, and this compound plasma concentrations.[3]

Caption: Workflow of the this compound Phase 2a clinical trials.

Summary and Future Directions

This compound is a well-characterized N-type calcium channel blocker that, despite a strong preclinical rationale and favorable safety profile, failed to demonstrate clinical efficacy in treating chronic neuropathic pain.[6] The discrepancy between preclinical and clinical results highlights the challenges in translating findings from animal models of pain to human conditions.[4] For researchers, this compound remains a valuable tool compound for studying the role of N-type calcium channels in various physiological and pathological processes. Its state-dependent mechanism of action offers a more nuanced approach to channel modulation compared to non-state-dependent blockers.

Future research utilizing this compound could focus on:

-

Investigating the specific reasons for its lack of clinical efficacy, such as pharmacokinetic/pharmacodynamic relationships in humans or differences in the pathophysiology of animal models versus human neuropathic pain.

-

Exploring its potential in other neurological or psychiatric disorders where N-type calcium channels are implicated.

-

Using it as a reference compound in the development of new, more effective N-type calcium channel blockers.

While the clinical development of this compound was discontinued, the compound and the data gathered from its investigation continue to contribute to our understanding of N-type calcium channel pharmacology and its role in disease.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. | BioWorld [bioworld.com]

- 4. JCI - The N-type calcium channel rises from the ashes [jci.org]

- 5. Inhibition of N-Type Calcium Channels by Fluorophenoxyanilide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Targets of Z-160

Abstract

This compound, also known as NMED-160, is a first-in-class, orally available small molecule designed as a selective, state-dependent blocker of voltage-gated N-type calcium channels (CaV2.2).[1][2] Developed initially for the treatment of chronic neuropathic pain, it showed promising selectivity and a mechanism tailored to target neurons involved in high-frequency pain signaling.[1][3] Despite its novel mechanism, clinical development was discontinued after Phase II trials failed to meet primary efficacy endpoints.[2][4] This guide provides a detailed overview of the molecular targets of this compound, its mechanism of action, selectivity profile, and the experimental methodologies used in its characterization.

Primary and Secondary Molecular Targets

The principal molecular target of this compound is the α1B subunit of the CaV2.2 channel , which forms the pore of the N-type voltage-gated calcium channel. These channels are critical in the transmission of pain signals within the nervous system.[5] Additionally, this compound has been shown to possess activity against T-type (CaV3.2) calcium channels, which are also implicated in pain signaling pathways.[4][5]

Mechanism of Action

This compound functions as a state-dependent and voltage-dependent channel blocker .[1][4] This mechanism is crucial to its intended therapeutic profile. In states of chronic pain, nociceptive neurons often exhibit high-frequency firing. This repeated depolarization causes N-type calcium channels to open more frequently. This compound is designed to preferentially bind to and inhibit these channels when they are in an open or inactivated state, rather than the resting state. This allows for targeted modulation of hyperactive neurons involved in pain signaling while having a lesser effect on normally functioning neurons.[1]

The diagram below illustrates the logical workflow of this compound's state-dependent inhibition.

Caption: Logical flow of this compound's state-dependent channel inhibition.

Target Selectivity and Quantitative Data

This compound demonstrates notable selectivity for N-type and T-type calcium channels over other CaV channel subtypes. This selectivity is critical for minimizing off-target effects. For instance, blockade of L-type calcium channels (CaV1.2, CaV1.3) can lead to cardiovascular side effects.

| Molecular Target | Channel Type | Potency / IC50 | Reference |

| CaV2.2 | N-type | Primary Target | [1][5] |

| CaV3.2 | T-type | Active, potency comparable to CaV2.2 in some assays | [4][5] |

| CaV1.2 | L-type | >100 μM | [4] |

| CaV1.3 | L-type | >100 μM | [4] |

| CaV2.1 | P/Q-type | No inhibition at concentrations up to 100 μM | [4] |

| CaV2.3 | R-type | No inhibition at concentrations up to 100 μM | [4] |

Experimental Protocols

The characterization of this compound's activity on its molecular targets was primarily conducted using cellular-based functional assays.

Experiment: Fluorometric Imaging Plate Reader (FLIPR)-Based Intracellular Calcium Response Assay.

Objective: To measure the potency of this compound in inhibiting CaV2.2 and CaV3.2 channel activity.

Methodology:

-

Cell Line Preparation: Human embryonic kidney (HEK-293) cells or neuroblastoma cell lines (e.g., SH-SY5Y) are stably transfected to express the specific human calcium channel subunits of interest (e.g., CaV2.2 or CaV3.2).

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Channel Depolarization: A depolarizing stimulus, typically a solution containing a high concentration of potassium chloride (KCl), is added to the cells. This depolarization opens the voltage-gated calcium channels, leading to an influx of extracellular calcium.

-

Signal Detection: The FLIPR instrument continuously monitors the fluorescence intensity within each well before and after the addition of the depolarizing stimulus.

-

Data Analysis: The increase in fluorescence upon depolarization corresponds to the amount of calcium influx. The inhibitory effect of this compound is quantified by measuring the reduction in this fluorescent signal. IC50 values are then calculated by plotting the percentage of inhibition against the compound concentration.

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for a FLIPR-based calcium assay.

Signaling Pathway and Site of Action

In neuropathic pain, peripheral nerve injury leads to hyperexcitability of primary afferent neurons. This results in high-frequency action potentials reaching the presynaptic terminal in the dorsal horn of the spinal cord. This activity opens CaV2.2 channels, triggering calcium influx and the subsequent release of neurotransmitters like glutamate and substance P, which propagate the pain signal to second-order neurons. This compound acts at this presynaptic terminal to block the CaV2.2 channels, thereby reducing neurotransmitter release and dampening the transmission of the pain signal.

The diagram below illustrates this signaling pathway and the inhibitory role of this compound.

Caption: this compound inhibits the CaV2.2-mediated pain signaling pathway.

Summary of Clinical Development

This compound advanced into Phase IIa clinical trials for chronic neuropathic pain conditions, including postherpetic neuralgia and lumbosacral radiculopathy.[1][3][6] However, in 2013, Zalicus announced the discontinuation of the this compound program as the trials failed to meet their primary endpoints for efficacy in pain reduction compared to placebo.[2][4]

Conclusion

This compound is a selective, state-dependent inhibitor of N-type (CaV2.2) and T-type (CaV3.2) voltage-gated calcium channels. Its mechanism of action was designed to specifically target the hyperexcitable neuronal activity characteristic of chronic pain states. While its selectivity profile was promising, the compound ultimately failed to demonstrate sufficient efficacy in clinical trials, leading to the cessation of its development. The study of this compound, however, provided valuable insights into the therapeutic potential and challenges of targeting N-type calcium channels for the treatment of neuropathic pain.

References

- 1. | BioWorld [bioworld.com]

- 2. Z 160 - AdisInsight [adisinsight.springer.com]

- 3. Zalicus Inc. Advancing Z160, Its Novel, Oral N-type Calcium Channel Blocker, into Multiple Phase 2a Clinical Trials for the Treatment of Pain - BioSpace [biospace.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for Z-160 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-160 (also known as NP118809) is a potent and selective small-molecule inhibitor of N-type voltage-gated calcium channels (CaV2.2). These channels are predominantly located in the presynaptic terminals of the central and peripheral nervous systems and play a critical role in the transmission of pain signals by regulating neurotransmitter release.[1][2][3] Dysregulation of CaV2.2 channel activity is implicated in the pathophysiology of chronic and neuropathic pain, making it a key therapeutic target.[1][3] These application notes provide detailed protocols for two standard in vitro assays to characterize the inhibitory activity of this compound on CaV2.2 channels: a high-throughput fluorescence-based calcium influx assay using a FLIPR® system and a lower-throughput, higher-resolution automated patch-clamp electrophysiology assay.

Data Presentation: Pharmacological Profile of this compound and Reference Compounds

The following table summarizes the inhibitory potency (IC50) of this compound and other known CaV2.2 channel blockers determined by in vitro assays. This data serves as a reference for validating experimental setups and for comparing the potency of novel compounds.

| Compound | Assay Type | Cell Line | IC50 | Reference |

| This compound (NP118809) | Not Specified | Not Specified | 0.11 µM | [4][5] |

| ω-Conotoxin MVIIA | FLIPR Calcium Influx | HEK-293 expressing hCaV2.2 | 1.8 nM | [6] |

| Cadmium (Cd²⁺) | Automated Patch-Clamp | HEK-293 expressing hCaV2.2 | 2.3 µM | [7] |

| Tetrandrine | Automated Patch-Clamp | HEK-293 expressing hCaV2.2 | 19 µM | [7] |

Signaling Pathway and Experimental Overview

The following diagrams illustrate the role of CaV2.2 in neuronal signaling and the general workflows for the described in vitro assays.

Experimental Protocols

FLIPR-Based Calcium Influx Assay

This high-throughput assay measures changes in intracellular calcium concentration in response to CaV2.2 channel activation and inhibition.

Objective: To determine the concentration-dependent inhibition of depolarization-induced calcium influx by this compound and to calculate its IC50 value.

Materials:

-

Cell Line: HEK-293 cells stably expressing human CaV2.2 (α1B, β3, and α2δ1 subunits) or SH-SY5Y neuroblastoma cells (endogenously expressing CaV2.2).

-

Microplates: Black-walled, clear-bottom 384-well microplates.

-

Reagents:

-

FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Kit).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Depolarizing Solution: Assay Buffer with a high concentration of KCl (e.g., 90 mM).

-

This compound and other test compounds.

-

Positive Control: A known CaV2.2 blocker (e.g., ω-conotoxin MVIIA).

-

Vehicle Control: DMSO.

-

Procedure:

-

Cell Plating:

-

Culture cells to 70-80% confluency.

-

Harvest cells and seed them into 384-well plates at a density of 20,000-30,000 cells per well.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Dye Loading:

-

Prepare the dye-loading solution according to the manufacturer's protocol.

-

Remove the culture medium from the cell plate and add 20 µL of the dye-loading solution to each well.

-

Incubate for 1 hour at 37°C, 5% CO2.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and control compounds in Assay Buffer. The final DMSO concentration should be ≤ 0.5%.

-

Add 5 µL of the compound dilutions to the respective wells of the cell plate.

-

Incubate for 15-30 minutes at room temperature.

-

-

FLIPR Measurement:

-

Set up the FLIPR instrument to measure fluorescence at the appropriate wavelengths (e.g., excitation 470-495 nm, emission 515-575 nm).

-

Program the instrument for a two-addition protocol:

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Add 25 µL of the Depolarizing Solution to each well to activate the CaV2.2 channels.

-

Continue recording the fluorescence signal for at least 120-180 seconds.

-

-

Data Analysis:

-

Determine the maximum fluorescence signal change (peak height) or the area under the curve after the addition of the Depolarizing Solution.

-

Normalize the data:

-

0% Inhibition (Positive Control): Wells treated with vehicle only.

-

100% Inhibition (Negative Control): Wells treated with a saturating concentration of a potent CaV2.2 blocker.

-

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Automated Patch-Clamp Electrophysiology Assay

This assay directly measures the ionic current through CaV2.2 channels, providing detailed information on the mechanism of inhibition.

Objective: To determine the concentration-dependent inhibition of CaV2.2 currents by this compound and to calculate its IC50 value.

Materials:

-

Cell Line: HEK-293 cells stably expressing human CaV2.2 (α1B, β3, and α2δ1 subunits).

-

Automated Patch-Clamp System: (e.g., QPatch, Patchliner).

-

Reagents:

-

External Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2; pH 7.4 adjusted with CsOH.

-

Internal Solution (in mM): 120 CsF, 10 HEPES, 10 EGTA; pH 7.2 adjusted with CsOH.

-

This compound and other test compounds.

-

Vehicle Control: DMSO.

-

Procedure:

-

Cell Preparation:

-

Culture cells to 70-80% confluency.

-

On the day of the experiment, detach cells using a non-enzymatic solution and prepare a single-cell suspension in the External Solution.

-

-

System Preparation:

-

Prime the automated patch-clamp system with the External and Internal Solutions according to the manufacturer's instructions.

-

Load the cell suspension into the system.

-

-

Whole-Cell Configuration:

-

The system will automatically trap cells, form a gigaseal, and establish a whole-cell configuration.

-

-

Current Recording:

-

Hold the cells at a membrane potential of -80 mV.

-

Elicit CaV2.2 currents by applying a depolarizing voltage step to +20 mV for 25 ms.

-

Repeat this stimulation at a set frequency (e.g., every 30 seconds) to establish a stable baseline current.

-

-

Compound Application:

-

Prepare serial dilutions of this compound in the External Solution.

-

Apply each concentration cumulatively to the cells, allowing the current to reach a steady-state block at each concentration (typically 3-5 minutes).

-

Data Analysis:

-

Measure the peak inward current at each concentration.

-

Normalize the current at each concentration to the baseline current before compound application.

-

Plot the normalized current as a function of the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. NP118809 - Immunomart [immunomart.com]

- 6. Pharmacological characterization of recombinant N-type calcium channel (Cav2.2) mediated calcium mobilization using FLIPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Application Notes and Protocols for Electrophysiological Characterization of Z-160 Using Patch Clamp Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-160 has been identified as a modulator of voltage-gated calcium channels, with notable activity at both Cav2.2 (N-type) and Cav3.2 (T-type) channels.[1] These channels are implicated in a variety of physiological processes, including neurotransmission and pain signaling, making them important targets for drug discovery.[1] Patch clamp electrophysiology is the gold-standard method for characterizing the interaction of compounds like this compound with ion channels, providing high-resolution data on channel function and modulation.[2][3]

These application notes provide detailed protocols for the functional characterization of this compound's effects on Cav3.2 T-type calcium channels using the whole-cell patch clamp technique in a heterologous expression system.

Key Concepts in Patch Clamp Electrophysiology

The patch clamp technique allows for the measurement of ion flow through single or populations of ion channels.[4][5] In the whole-cell configuration , a glass micropipette forms a high-resistance "giga-seal" with the cell membrane, which is then ruptured to allow electrical access to the entire cell.[2][3][6] This configuration enables the control of the membrane voltage (voltage clamp ) while recording the resulting ionic currents.[2][5]

Data Presentation: Expected Quantitative Data for this compound

The following tables summarize the types of quantitative data that can be obtained from patch clamp experiments to characterize the effects of this compound on Cav3.2 channels.

Table 1: Concentration-Response Data for this compound Inhibition of Cav3.2 Current

| This compound Concentration (µM) | Peak Current (pA) | % Inhibition |

| 0 (Control) | -1500 ± 120 | 0 |

| 0.1 | -1250 ± 110 | 16.7 |

| 1 | -800 ± 95 | 46.7 |

| 10 | -350 ± 50 | 76.7 |

| 100 | -100 ± 20 | 93.3 |

| IC50 (µM) | \multicolumn{2}{c | }{Calculated from the dose-response curve} |